3-Amino-1-benzylpyrrolidine-3-carboxamide

Description

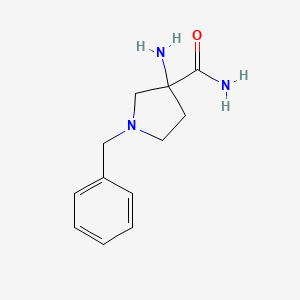

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11(16)12(14)6-7-15(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,14H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRFQTAIEVIVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)N)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Amino-1-benzylpyrrolidine-3-carboxamide Precursors and Analogues

The construction of the 3-substituted pyrrolidine (B122466) scaffold can be achieved through various synthetic methodologies, often tailored to achieve specific substitution patterns and stereochemical outcomes.

Both linear and convergent synthesis strategies are employed in the preparation of substituted pyrrolidines. chemistnotes.com

A variety of starting materials and reagents are utilized in the synthesis of substituted pyrrolidines. The selection is dictated by the desired substitution pattern and the chosen synthetic route.

| Starting Material/Reagent | Application in Pyrrolidine Synthesis |

| L-aspartic acid | A common chiral pool starting material for the enantioselective synthesis of pyrrolidine derivatives. researchgate.net |

| L-glutamic acid | Used as a starting material for the synthesis of enantiomerically pure 3-amino substituted piperidines, a related heterocyclic system. niscpr.res.in |

| Itaconic acid derivatives | Employed in the synthesis of β-proline, a pyrrolidine-containing organocatalyst. researchgate.net |

| ω-chloroketones | Used as starting materials for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines using transaminases. acs.org |

| 1-benzyl-Δ³-pyrroline-2,5-dione | An intermediate that can be reacted with benzylamine (B48309) or ammonia (B1221849) in the synthesis of 3-amino-1-benzylpyrrolidine-2,5-dione. |

| Lithium aluminium hydride (LiAlH₄) | A reducing agent used for the selective reduction of diketones to diols in pyrrolidine synthesis. |

| Sodium borohydride (B1222165) (NaBH₄) | Used for the reduction of diesters to diols in the synthesis of piperidine (B6355638) derivatives from L-glutamic acid. niscpr.res.in |

| Mesyl chloride | Used to convert hydroxyl groups into good leaving groups (mesylates) for subsequent nucleophilic substitution. |

| Ammonia | Acts as a nucleophile in amination reactions to introduce the amino group. |

| Curtius rearrangement reagents (e.g., diphenylphosphoryl azide) | Utilized to convert carboxylic acids into isocyanates, which can then be trapped to form carbamates or ureas, a key step in some routes to 3-aminopyrrolidines. researchgate.net |

Multi-step pathways are common for constructing the this compound framework. These often involve key intermediates like pyrrolidones and strategic chemical transformations.

One established route involves the use of pyrrolidone intermediates . For example, 3-amino-1-benzylpyrrolidine-2,5-dione can be synthesized and subsequently reduced. This dione (B5365651) intermediate can be prepared by reacting 1-benzyl-Δ³-pyrroline-2,5-dione with an amine.

The Curtius rearrangement is another powerful tool in the synthesis of 3-aminopyrrolidines. researchgate.net This reaction allows for the conversion of a carboxylic acid to an amine with the loss of one carbon atom. A synthetic sequence could involve the preparation of a pyrrolidine-3-carboxylic acid derivative, which is then subjected to a Curtius rearrangement to install the 3-amino group. This rearrangement proceeds through an acyl azide (B81097) intermediate, which upon heating rearranges to an isocyanate that can be subsequently hydrolyzed or reacted with an alcohol or amine to yield the desired amine, carbamate, or urea (B33335) derivative.

Stereoselective Synthesis Approaches for Chiral Pyrrolidine Derivatives

The biological activity of pyrrolidine-containing compounds is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. mappingignorance.org

A common and effective strategy for obtaining enantiomerically pure pyrrolidine derivatives is to start from a chiral precursor, an approach known as chiral pool synthesis . L-aspartic acid is a readily available and inexpensive chiral starting material that has been extensively used for the asymmetric synthesis of various pyrrolidine derivatives. researchgate.net For instance, (S)-1-benzyl-3-p-toluenesulfonylaminopyrrolidine has been synthesized from (S)-aspartic acid. researchgate.net

Another powerful approach is asymmetric catalysis , where a small amount of a chiral catalyst is used to induce enantioselectivity in a reaction. This includes methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is a highly efficient way to produce substituted pyrrolidines with multiple stereocenters. mappingignorance.org

Achieving high levels of enantioselectivity is a key challenge in the synthesis of chiral pyrrolidines. This is often accomplished through specific enantioselective transformations.

One such transformation is the nucleophilic amination of a mesylated intermediate . For example, a patented process describes the reaction of methanesulfonic acid (S)-1-benzyl-pyrrolidin-3-yl ester with ammonia under high pressure. This reaction proceeds via an SN2 mechanism, leading to inversion of configuration at the stereocenter and providing the desired amine with high enantiomeric excess (>96% ee).

Light-driven, enantioselective radical/polar cascade reactions have also been developed to access enantiomerically enriched chiral 1-pyrroline (B1209420) derivatives, where stereoselectivity is controlled by a chiral-at-rhodium catalyst. nih.gov

The table below summarizes some key enantioselective methods and their outcomes.

| Enantioselective Method | Key Features | Achieved Enantiomeric Excess (ee) |

| Nucleophilic amination of mesylated intermediate | SN2 reaction with ammonia under high pressure, leading to inversion of configuration. | >96% ee |

| Asymmetric synthesis from L-aspartic acid | Utilizes a readily available chiral pool starting material to introduce chirality. researchgate.net | High enantiomeric purity is typically achieved. |

| Light-driven radical/polar cascade reaction | Employs a chiral-at-rhodium catalyst to control stereoselectivity. nih.gov | Enantiomerically enriched products. nih.gov |

| Catalytic asymmetric 1,3-dipolar cycloaddition | Highly stereo- and regioselective, capable of forming multiple stereocenters. mappingignorance.org | High enantioselectivity is achievable with appropriate catalysts. mappingignorance.org |

Chiral Auxiliaries in Pyrrolidine-Based Ligand Synthesis

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.comyoutube.com By temporarily attaching a chiral molecule to the substrate, the steric and electronic properties of the auxiliary guide the approach of reagents, leading to the formation of one enantiomer or diastereomer in excess. wiley.com In the context of pyrrolidine synthesis, chiral auxiliaries such as those derived from ephedrine, pseudoephedrine, and oxazolidinones are commonly employed. sigmaaldrich.comrsc.org For instance, an N-propionylated pyrrolidine derivative synthesized from (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been used as a chiral auxiliary in stereoselective aldol (B89426) reactions. rsc.org The iron chiral auxiliary, [(η5-C5H5)Fe(CO)(PPh3)], has also demonstrated significant potential in controlling the stereochemistry of reactions on attached acyl ligands, enabling the asymmetric synthesis of various organic molecules. iupac.org After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled, making the process more efficient. sigmaaldrich.com

Derivatization and Functionalization Strategies of the Pyrrolidine Core

The pyrrolidine core is a versatile scaffold that can be modified at various positions to create a diverse range of derivatives. nih.gov The nitrogen atom, being a secondary amine, is a primary site for substitution. nih.gov

Esterification and Amidation Reactions for Carboxylic Acid Derivatives

The carboxylic acid moiety in pyrrolidine-3-carboxylic acid derivatives is a key functional handle for derivatization through esterification and amidation reactions. acs.orggoogle.comrsc.orgnih.gov Direct amidation of carboxylic acids with amines is a fundamental transformation, though it often requires activation of the carboxylic acid to proceed efficiently under mild conditions. encyclopedia.pubkhanacademy.org Common methods involve the use of coupling reagents to form an active ester or acyl halide intermediate. khanacademy.org

A notable derivatization reagent developed from a pyrrolidine structure is (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP). researchgate.netnih.gov This reagent reacts with chiral carboxylic acids in the presence of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to form diastereomeric amides, which can be separated and sensitively detected by mass spectrometry. researchgate.netnih.gov This highlights the utility of the amino group on the pyrrolidine ring in forming amide bonds for analytical purposes.

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used in peptide synthesis; EDAC is water-soluble. thermofisher.com |

| Triazine Derivatives | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | Effective for forming amides from carboxylic acids and amines. researchgate.netnih.gov |

| Phosphonium Salts | BOP, PyBOP | Efficient coupling reagents that minimize racemization. |

Strategic Application and Cleavage of Protecting Groups (e.g., Cbz, Boc, Sulfonamide)

In the multistep synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to mask reactive functional groups and direct the reaction to the desired site. masterorganicchemistry.com The amino group is commonly protected with carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or as a sulfonamide. nih.govmasterorganicchemistry.com

The Boc group is widely used due to its stability under many reaction conditions and its facile removal with acid, such as trifluoroacetic acid (TFA). thermofisher.commasterorganicchemistry.com For example, 3-aminopyrrolidine (B1265635) hydrochloride can be derivatized with Boc anhydride (B1165640) to yield Boc-3-aminopyrrolidine, which is more amenable to certain analytical techniques. google.com

The Cbz group , also known as the Z group, is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., H2, Pd/C), a process that cleaves the benzyl-oxygen bond. masterorganicchemistry.comtotal-synthesis.com This orthogonality to the Boc group is highly valuable in complex syntheses. masterorganicchemistry.comtotal-synthesis.com

Sulfonamides represent another robust protecting group for amines. They are stable to a wide range of conditions but can be cleaved when necessary. nih.govgoogle.com For instance, pyrrolidine sulfonamides have been synthesized as part of dipeptides and studied for their biological activity. nih.gov

| Protecting Group | Abbreviation | Cleavage Conditions | Reference |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) or heat | masterorganicchemistry.com |

| benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | masterorganicchemistry.comtotal-synthesis.com |

| Sulfonamide | e.g., Tosyl (Ts) | Reductive cleavage (e.g., Na/NH₃) or strong acid | google.com |

Nucleophilic Substitution and Addition Reactions

The pyrrolidine ring can participate in nucleophilic substitution and addition reactions, allowing for further functionalization. The nitrogen atom itself is nucleophilic and is the most common site of substitution. nih.gov Additionally, reactions can occur at the carbon atoms of the ring. For example, the synthesis of various pyrrolidines can be achieved through the nucleophilic addition/ring-contractive rearrangement of α-bromo N-alkoxylactams with organometallic reagents. organic-chemistry.org The oxidation of alkylpyrroles in the presence of nucleophiles can also lead to substitution on the pyrrole (B145914) ring. nih.gov The synthesis of 3-amino-1-benzylpyrrolidines can be achieved by reacting a 1-benzyl-Δ3-pyrroline-2,5-dione with a nitrogen nucleophile. google.com

Palladium-Catalyzed Arylation and Other Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of pyrrolidine chemistry, palladium-catalyzed C-H arylation has emerged as a method for directly functionalizing the pyrrolidine ring. acs.org This strategy avoids the need for pre-functionalization of the ring with a halide or other leaving group. For instance, the C4-H arylation of pyrrolidine derivatives bearing a C3 directing group has been achieved with excellent regio- and stereoselectivity. acs.orgacs.org An aminoquinoline auxiliary at the C3 position can direct the palladium catalyst to the C4 position, leading to cis-3,4-disubstituted pyrrolidines. acs.org Similarly, sulfur-directed palladium-catalyzed C(sp3)–H α-arylation of 3-pyrrolines provides access to 2-aryl-3-pyrrolines, which can be further transformed into polysubstituted pyrrolidines. rsc.org These methods offer efficient routes to novel pyrrolidine structures that would be difficult to access through traditional means. capes.gov.brnih.gov

Hydrazide Formation and Subsequent Rearrangements

The carboxylic acid functional group can be converted into a hydrazide by reaction with hydrazine. researchgate.netresearchgate.netgoogle.com This transformation is typically achieved by the hydrazinolysis of the corresponding ester. researchgate.netnih.gov The resulting hydrazide is a versatile intermediate. For example, hydrazides can be used to synthesize various heterocyclic compounds. researchgate.net

A particularly important transformation involving an intermediate derived from a carboxylic acid is the Curtius rearrangement . nih.govnrochemistry.comnih.gov In this reaction, a carboxylic acid is first converted to an acyl azide, often using a reagent like diphenylphosphoryl azide (DPPA). nih.gov Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas, proceeding with retention of stereochemistry. nih.govnih.gov The isocyanate can then be trapped with various nucleophiles. For example, reaction with an alcohol yields a carbamate, while reaction with water leads to an amine after decarboxylation. nih.gov Studies on N-Boc-protected quaternary proline derivatives have shown that under thermal Curtius rearrangement conditions, the intermediate isocyanate can undergo fragmentation to yield unsaturated pyrrolidines. acs.orgalmacgroup.com This rearrangement provides a powerful method for converting the carboxylic acid group at the 3-position of the pyrrolidine ring into an amine group, albeit with the loss of one carbon atom. nih.gov

Mechanistic Investigations of Key Reactions in Pyrrolidine Synthesis

Elucidation of Reaction Pathways and Transition States

The construction of the pyrrolidine ring, particularly with a quaternary stereocenter at the C3 position, can be achieved through several strategic approaches, each with its own characteristic reaction pathway and transition state. While direct mechanistic studies on the synthesis of this compound are not extensively documented in the literature, plausible pathways can be inferred from related and well-studied transformations.

One of the most powerful methods for constructing the pyrrolidine skeleton is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes. acs.org In this context, an azomethine ylide generated in situ from the condensation of an N-benzylated amino acid derivative with an aldehyde would react with a suitable dipolarophile. The stereochemical outcome of this reaction is often controlled by the geometry of the azomethine ylide and the facial selectivity of its approach to the alkene. Computational studies on similar systems have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, with the transition state geometry playing a crucial role in determining the diastereoselectivity. iaea.org For the synthesis of a 3,3-disubstituted pyrrolidine, a key intermediate could be a cyano-substituted alkene, which upon cycloaddition and subsequent hydrolysis would yield the desired amino-carboxamide functionality.

Another viable pathway involves an intramolecular cyclization of a suitably functionalized acyclic precursor. For instance, a common strategy is the intramolecular C-H amination. Mechanistic studies, including the isolation and characterization of copper(II) complexes, suggest that these reactions can proceed through a pathway involving a metal-nitrenoid intermediate. nih.gov The reaction may involve a fluorine atom transfer from copper to a benzylic position, leading to a benzylic fluoride (B91410) intermediate, or proceed through a reductive pathway from a copper(II) complex. nih.gov The transition state for the cyclization step is critical in determining the stereoselectivity of the newly formed stereocenters.

A plausible route to this compound could involve a modification of the Strecker synthesis . This classical method for synthesizing α-amino acids involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. organic-chemistry.org A hypothetical precursor for the target molecule could be a protected 1-benzyl-3-pyrrolidinone. Reaction of this ketone with cyanide and an ammonia source would generate a 3-amino-3-cyano-pyrrolidine intermediate. Subsequent hydrolysis of the nitrile group would then yield the desired 3-amino-3-carboxamide product. The mechanism of the initial Strecker reaction involves the formation of an iminium ion, which is then attacked by the cyanide nucleophile. organic-chemistry.orgnih.gov The facial selectivity of this attack would be influenced by the steric and electronic properties of the N-benzyl group and the pyrrolidine ring conformation.

Computational studies on related systems, such as the aminoalkenylation of pyrroles with keteniminium ions, have shown that reactions can proceed through bifurcating potential energy surfaces, leading to the formation of multiple products. nih.gov These studies highlight the complexity of predicting reaction outcomes and the importance of detailed mechanistic investigations, often aided by density functional theory (DFT) calculations, to understand and control selectivity. iaea.org The stability of intermediates, such as pyrrolidine-derived iminium ions, has also been computationally examined, providing insights into their reactivity and the equilibrium of the reactions they are involved in. acs.org

Influence of Reaction Conditions on Product Selectivity and Yield

The selectivity and yield of pyrrolidine synthesis are highly dependent on the specific reaction conditions employed. Factors such as the choice of catalyst, solvent, temperature, and the nature of protecting groups can have a dramatic impact on the outcome of the reaction.

Catalyst Effects:

In many synthetic routes to substituted pyrrolidines, the catalyst is a key determinant of stereoselectivity. For instance, in [3+2] cycloaddition reactions, Lewis acids such as silver(I) and ytterbium(III) triflate have been shown to effectively catalyze the reaction and influence diastereoselectivity. acs.orgorganic-chemistry.org The use of chiral catalysts can enable enantioselective transformations. For example, iron dipyrrinato complexes have been used for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines via C-H bond amination, where modification of the catalyst structure allowed for improved diastereoselectivity. nih.gov Similarly, in a one-pot nitro-Mannich/hydroamination cascade, a combination of a base and a gold(I) catalyst was crucial for achieving high yields and good to excellent diastereoselectivities in the synthesis of substituted pyrrolidines. rsc.org

| Catalyst System | Reaction Type | Effect on Selectivity/Yield | Reference |

| Ag₂CO₃ | [3+2] Dipolar Cycloaddition | High regio- and diastereoselectivity | acs.org |

| Yb(OTf)₃ | Three-Component Reaction | High diastereoselectivity (cis) | organic-chemistry.org |

| Iron Dipyrrinato Complexes | C-H Bond Amination | Improved diastereoselectivity (syn) | nih.gov |

| Base/Gold(I) | Nitro-Mannich/Hydroamination | Good to excellent diastereoselectivity | rsc.org |

| Copper(II) Complexes | Intramolecular Aminooxygenation | High cis stereoselectivity | nih.gov |

Interactive Data Table: Catalyst Influence on Pyrrolidine Synthesis (This table is a representative summary based on the provided search results and general principles of organic synthesis. Specific outcomes for the synthesis of this compound would require dedicated experimental investigation.)

Solvent and Temperature Effects:

The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and selectivity. For instance, in reactions involving the formation of iminium ions, a more polar solvent can stabilize the charged species, potentially leading to higher reaction rates. Temperature also plays a critical role. While higher temperatures can increase reaction rates, they can also lead to a decrease in selectivity, as the energy difference between competing transition states becomes less significant. In some cases, lower temperatures are required to achieve high diastereoselectivity.

Influence of Protecting and Directing Groups:

The nature of the substituent on the pyrrolidine nitrogen, such as the benzyl (B1604629) group in the target molecule, can exert a significant steric and electronic influence on the course of the reaction. The benzyl group can direct the approach of incoming reagents, influencing the stereochemical outcome of reactions at adjacent positions. For example, in the allylic amination of alkenyl alcohols, the size of the quaternizing benzyl group on a rhodium catalyst was found to affect the product ratio and enantioselectivity. nih.gov Similarly, in the synthesis of flavone-3-carboxamides, the choice of ligand on the palladium catalyst had a significant impact on the reaction selectivity and yield. mdpi.com

Computational Chemistry and Theoretical Characterization

Molecular Modeling and Quantum Chemical Calculations (e.g., Density Functional Theory)

Prediction of Molecular Geometries and Conformational Analysis

No published studies were found that describe the predicted molecular geometries or conformational analysis of 3-Amino-1-benzylpyrrolidine-3-carboxamide.

Calculation of Electronic Properties and Molecular Descriptors (e.g., TPSA, LogP, Predicted Collision Cross Section)

Specific, research-derived electronic properties and molecular descriptors for this compound are not available in the searched scientific literature.

Analysis of Reaction Mechanisms and Kinetic vs. Thermodynamic Control

There are no available research articles that analyze the reaction mechanisms, including kinetic versus thermodynamic control, involving this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Elucidation of Putative Binding Modes with Biological Macromolecules

No molecular docking studies have been published that would elucidate the putative binding modes of this compound with any biological macromolecules.

Prediction of Binding Affinities and Energetics

There is no available data from scientific studies on the predicted binding affinities or energetics of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies in Theoretical Contexts

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug design and discovery, QSAR studies are instrumental in predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular features that govern their therapeutic effects. For derivatives of this compound and related analogs, QSAR studies have been particularly insightful, especially in the exploration of their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes.

The biological activity of this compound analogs is intricately linked to their structural and physicochemical properties, which can be quantified using computational descriptors. Through various QSAR modeling techniques, researchers have identified key descriptors that influence the inhibitory potency of this class of compounds against DPP-IV. These studies typically involve the development of 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR).

A significant 3D-QSAR study on a series of 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs, which are structurally related to this compound, has provided a robust pharmacophore model. nih.gov This model highlights the critical structural features required for potent DPP-IV inhibition. The key elements of this pharmacophore consist of two hydrogen bond acceptors, one hydrophobic region, one positive ionic feature, and one aromatic ring. nih.gov The resulting atom-based 3D-QSAR model demonstrated excellent statistical significance, with a high correlation coefficient (r²) of 0.9926 and a cross-validated correlation coefficient (q²) of 0.7311, indicating strong predictive power. nih.gov

The insights derived from these QSAR models consistently point towards several key trends:

Hydrophobic and Aromatic Interactions: The presence of hydrophobic and aromatic characteristics is crucial for enhancing DPP-IV inhibitory activity. nih.gov This suggests that the benzyl (B1604629) group in this compound likely plays a significant role in binding to a hydrophobic pocket within the active site of the DPP-IV enzyme.

Electronic Effects: The electronic properties of substituents on the pyrrolidine (B122466) ring and associated structures have a substantial impact on biological activity. researchgate.net The inclusion of electron-withdrawing groups has been shown to positively contribute to DPP-IV inhibition. nih.gov

Hydrogen Bonding: The capacity to act as a hydrogen bond acceptor is another critical determinant of inhibitory potency. nih.gov The carboxamide functional group in the target compound is a key site for such interactions.

Steric and Electrostatic Fields: Both CoMFA and CoMSIA models have underscored the importance of steric and electrostatic fields in defining the activity of pyrrolidine derivatives as DPP-IV inhibitors. nih.gov The spatial arrangement of substituents and their charge distribution must be optimal to fit within the enzyme's binding site.

To further validate the predictive power of these models, various statistical methods are employed. For instance, in a study of substituted pyrrolidine derivatives, CoMFA and CoMSIA models yielded high cross-validated correlation coefficient (q²) values of 0.727 and 0.870, respectively, and conventional r² values of 0.973 and 0.981, respectively. nih.gov Similarly, an HQSAR model for the same series produced a q² of 0.939 and an r² of 0.949, further confirming the reliability of these computational approaches. nih.gov

The following interactive data table summarizes the findings from various QSAR studies on pyrrolidine derivatives as DPP-IV inhibitors, highlighting the key computational descriptors and their correlation with biological activity.

| QSAR Model Type | Compound Series | Key Computational Descriptors | Correlation with Biological Activity | Statistical Validation (r²/q²) | Reference |

|---|---|---|---|---|---|

| 3D-QSAR (Pharmacophore) | 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs | Hydrogen Bond Acceptors, Hydrophobic Character, Positive Ionic Feature, Aromatic Ring | Positive correlation with DPP-IV inhibition. Hydrophobic and aromatic features are crucial. | 0.9926 / 0.7311 | nih.gov |

| 2D-QSAR | Pyrrolidine amides | Electronic Effects | Electronic properties of substituents on the pyrrolidine and carbon rings play a significant role. | R train² = 0.867 / q train-CV² = 0.669 | researchgate.net |

| CoMFA, CoMSIA, HQSAR | Substituted pyrrolidine derivatives | Steric Fields, Electrostatic Fields, Structural Fragments | Identified key structures impacting inhibitory potencies. | CoMFA: 0.973 / 0.727 CoMSIA: 0.981 / 0.870 HQSAR: 0.949 / 0.939 | nih.gov |

Role As a Chemical Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The pyrrolidine (B122466) ring is a privileged structure in medicinal chemistry and natural product synthesis. Methods like the 1,3-dipolar cycloaddition of azomethine ylides, often generated from amino acids, represent a powerful strategy for constructing these five-membered heterocyclic rings. beilstein-journals.org Such reactions enable the creation of diverse and complex pyrrolidine-containing compounds from simple, readily available starting materials. beilstein-journals.org

The structure of 3-Amino-1-benzylpyrrolidine-3-carboxamide makes it an ideal precursor for more elaborate molecular architectures. For instance, multicomponent reactions involving similar amino-heterocycles have been used to synthesize structurally diverse and potentially bioactive molecules, such as α-aminophosphonates and 5-arylthio-5H-chromenopyridines, in an efficient manner. nih.gov The presence of both a nucleophilic amine and a modifiable carboxamide group on a stable, chiral scaffold allows for sequential or one-pot reactions to build complex, polycyclic systems. beilstein-journals.org

Utility in Constructing Bioactive Scaffolds and Chemical Libraries

The demand for novel therapeutic agents has driven the development of diverse chemical libraries. Scaffolds based on 3-aminopyrrolidine (B1265635) are highly valued in drug discovery due to their proven biological relevance. researchgate.netnih.gov

Optically active 3-aminopyrrolidine derivatives are crucial intermediates in the synthesis of various pharmaceutically active substances. google.com Their utility has been demonstrated in the production of potent antibacterial agents. For example, chiral 3-aminopyrrolidines are key building blocks for certain quinolone and naphthyridine antibiotics, where the pyrrolidine moiety is attached to the core antibacterial structure. researchgate.net

Furthermore, these derivatives are essential for creating vinylpyrrolidinone-cephalosporin antibacterials, which show high activity against challenging bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. google.com The synthesis of these complex antibiotics often involves the use of a protected 3-aminopyrrolidine intermediate that is later incorporated into the final drug molecule. google.com The 3-aminopyrrolidine scaffold has also been explored for developing dual inhibitors of Abl and PI3K kinases, which have potential applications in cancer therapy. nih.gov

Table 1: Examples of Pharmaceutical Applications of the 3-Aminopyrrolidine Scaffold

| Pharmaceutical Class | Specific Target/Application | Role of 3-Aminopyrrolidine Scaffold | Reference |

|---|---|---|---|

| Antibacterial Agents | Quinolone / Naphthyridine Antibiotics | Key chiral substituent at the C-7 position, critical for activity. | researchgate.net |

| Antibacterial Agents | Vinylpyrrolidinone-Cephalosporins | Important intermediate for synthesis, effective against MRSA. | google.com |

| Antagonists | CC Chemokine Receptor 2 (CCR2) | Core structure for novel antagonists. | nih.gov |

| Anticancer Agents | Abl/PI3K Dual Inhibitors | Novel scaffold for identifying dual kinase inhibitors. | nih.gov |

Natural peptides, while possessing desirable therapeutic properties, often suffer from poor metabolic stability and low bioavailability. researchgate.netnih.gov Peptidomimetics are designed to overcome these limitations by mimicking the three-dimensional structure of a natural peptide while being more robust. nih.govresearchgate.net The rigid, conformationally constrained nature of the pyrrolidine ring makes it an excellent scaffold for this purpose. nih.gov

The 3-amino and 3-carboxamide groups in this compound can effectively mimic the backbone of a dipeptide unit. By incorporating such a rigid scaffold, it is possible to enforce a specific conformation, such as a β-turn, which is often crucial for biological activity. nih.gov This strategy has been successfully used to develop peptidomimetics with improved properties, such as enhanced resistance to enzymatic degradation. researchgate.net The use of constrained γ-amino acids with cyclic features, a category to which derivatives of our title compound belong, has been shown to support specific helical conformations in peptide chains. nih.gov

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to eliminate specific disease-causing proteins from cells. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), which is essential for protein degradation.

While direct use of this compound in a published PROTAC is not yet prominent, its structure is highly suitable for incorporation into PROTAC linkers. The primary amine can be functionalized to attach to the "warhead" (the part that binds the target protein), while the carboxamide can be modified to connect to the E3 ligase ligand, or vice versa. The rigid pyrrolidine ring can provide conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex. The ease of installing motifs like triazoles via "click chemistry" on such scaffolds further enhances their utility in rapidly building libraries of PROTACs with varying linker lengths and compositions. nih.gov

Contribution to Chiral Catalyst and Ligand Development

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern chemical synthesis, particularly for pharmaceuticals. nih.govnih.gov The effectiveness of this approach relies heavily on the design of the chiral ligand that coordinates to a metal center. nih.gov Chiral pyrrolidine derivatives are among the most successful and widely used scaffolds for creating these ligands. nih.gov

The structure of this compound, with its defined stereochemistry and multiple coordination sites (the two nitrogen atoms and the carbonyl oxygen), makes it an excellent candidate for development into a chiral ligand. Chiral diamines and amino alcohols based on the pyrrolidine framework have proven to be highly effective ligands for a range of asymmetric reactions, including the hydrogenation of ketones and other C-C bond-forming reactions. researchgate.net For example, chiral PNNP ligands with a pyrrolidine backbone have been successfully applied in iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and excellent enantioselectivity. researchgate.net The ability to fine-tune the electronic and steric properties by modifying the substituents on the pyrrolidine scaffold allows for the optimization of catalyst performance for specific chemical transformations. nih.gov

Medicinal Chemistry Research and Biological Investigations Pre Clinical Focus

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Compounds

The biological activity of pyrrolidine-containing compounds is significantly influenced by the nature and placement of substituents on the pyrrolidine (B122466) ring. These modifications can impact the molecule's conformation, basicity, and interactions with biological targets. nih.gov

The strategic placement of substituents on the pyrrolidine scaffold is a key strategy in drug design to enhance biological activity. The size, lipophilicity, and electronic properties of these substituents can dramatically alter a compound's potency and selectivity for its target. nih.govnih.gov

For instance, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib), a key enzyme in antibiotic resistance, the substitution pattern on a pyrrolidine pentamine scaffold was found to be critical. nih.gov Structure-activity relationship (SAR) studies revealed that alterations at the R1 position of the most active compounds led to a decrease in inhibitory activity, highlighting the importance of an S-phenyl group at this specific location and its distance from the pyrrolidine core. nih.gov

In the context of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, modifications on the phenyl ring (ring A) of pyrrolidine carboxamide derivatives were explored. nih.gov The potency of these inhibitors was significantly improved by optimizing the substituents on this ring. nih.gov Furthermore, replacing a cyclohexyl group (ring C) with substituted phenyl rings also led to enhanced inhibitory activity, which is consistent with the large and flexible binding pocket of the InhA enzyme. nih.gov

Similarly, for pyrrolidine-based inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease, QSAR and molecular modeling studies have indicated that substitution at the R1 position with bulkier groups is favorable for inhibitory activity. researchgate.net In contrast, keeping the R2 position either unsubstituted or substituted with smaller groups results in more potent inhibitors. researchgate.net

The development of dual inhibitors for epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) also highlights the importance of substituent modifications. A series of novel pyrrolidine-carboxamide derivatives were synthesized and evaluated, with certain substitution patterns leading to potent antiproliferative agents. nih.gov

The following table summarizes the impact of substituent modifications on the biological activity of various pyrrolidine-based compounds:

Conformational restriction is a powerful strategy in medicinal chemistry to enhance the biological potency and selectivity of a molecule by locking it into a bioactive conformation. This approach reduces the entropic penalty upon binding to a biological target and can lead to improved pharmacological properties. nih.gov The non-planar nature of the pyrrolidine ring allows for its conformation to be controlled and "locked" by the appropriate choice of substituents, which in turn influences its pharmacological efficacy. nih.gov

A notable example of this strategy is the development of selective mTOR inhibitors. By employing a conformational restriction approach, researchers explored a novel chemical space, leading to the identification of a tricyclic pyrimido-pyrrolo-oxazine scaffold with high selectivity for mTOR over other kinases. nih.gov This rigid structure presumably mimics the bioactive conformation required for potent mTOR inhibition. nih.gov

In the context of BACE-1 inhibitors, molecular modeling studies have shown that some potent inhibitors adopt a unique U-shaped conformation. This specific conformation orients an aryl group into the S2 subpocket of the BACE-1 active site, contributing to its high potency. nih.gov The addition of a pyrrolidine moiety to an acyl guanidine (B92328) scaffold was instrumental in achieving this favorable conformation. nih.gov

Furthermore, the creation of spirocyclic motifs, which are inherently rigid, is another way to apply conformational restriction. Spiro[pyrrolidine-3,3'-oxindoles] have been designed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov Unlike the flexible pyrrolidine scaffold, spiro-pyrrolidine molecules have rigid conformations that can be advantageous for incorporation into biological macromolecules. nih.gov

The table below illustrates examples of conformational restriction in pyrrolidine-based compounds and its effect on biological activity:

The stereochemistry of the pyrrolidine ring and the spatial orientation of its substituents are critical determinants of biological activity. nih.gov Due to the presence of up to four stereogenic carbon atoms, a pyrrolidine ring can exist as multiple stereoisomers, each potentially exhibiting a different biological profile due to distinct binding modes with enantioselective proteins. nih.govresearchgate.net

In the development of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, it was found that for several pyrrolidine carboxamide inhibitors, only one enantiomer was active. nih.gov This highlights the importance of stereochemistry in the design of potent InhA inhibitors. nih.gov

Similarly, for nature-inspired 3-Br-acivicin and its derivatives, which exhibit antimalarial activity, stereochemistry plays a pivotal role. mdpi.com Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake may be mediated by a stereoselective transport system. mdpi.com While stereochemistry affects target binding for some subclasses of these compounds, it leads to significant differences in antimalarial activity for all subclasses, underscoring the importance of stereoselective uptake. mdpi.com

The development of arginase inhibitors also underscores the significance of stereochemistry. For one particular compound, the R enantiomer was identified as the eutomer (the more active enantiomer), suggesting that other racemic compounds in the series might show increased potency if tested as single enantiomers. acs.org The recognition of the importance of stereochemistry has driven the development of more selective and potent arginase inhibitors. acs.org

The following table provides examples of how positional isomerism and stereochemistry influence the biological activity of pyrrolidine-based compounds:

Identification and Characterization of Biological Targets

Pyrrolidine-based compounds have been investigated for their activity against a wide range of biological targets, including enzymes and receptors. Their structural versatility allows for the design of potent and selective modulators of these targets. frontiersin.org

Pyrrolidine derivatives have shown inhibitory activity against several key enzymes implicated in various diseases.

Poly(ADP-ribose) Polymerase (PARP): PARP1 is a crucial enzyme in DNA repair, and its inhibitors are used in cancer therapy. nih.gov Some clinical PARP inhibitors, such as talazoparib, have been shown to have a strong affinity for PARP1. nih.gov The interaction between these inhibitors and PARP1 is typically limited to the catalytic domain of the enzyme. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a family of signaling lipids that includes the endocannabinoid anandamide. nih.gov The first small-molecule inhibitor of NAPE-PLD, a quinazoline (B50416) sulfonamide derivative, was identified through screening efforts. escholarship.orgresearchgate.net Further medicinal chemistry programs led to the discovery of more potent and selective NAPE-PLD inhibitors, such as LEI-401, which has been shown to reduce NAE levels in the brain. nih.govresearchgate.net

Butyrylcholinesterase (BuChE): BuChE is a promising therapeutic target for Alzheimer's disease. nih.govresearchgate.net Novel pyranone-carbamate derivatives have been synthesized as selective BuChE inhibitors. nih.govresearchgate.net One of the most potent compounds from this series exhibited balanced BuChE inhibitory activity and anti-neuroinflammatory effects. nih.govresearchgate.net Docking studies of other pyridazine (B1198779) derivatives have revealed that interactions with specific amino acid residues in the BuChE active site, such as Tyr 341 and Ser 293, contribute to their selectivity. mdpi.com

Beta-Secretase 1 (BACE-1): BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are involved in the pathology of Alzheimer's disease. nih.govplos.org Pyrrolidine-containing compounds have been developed as potent BACE-1 inhibitors. researchgate.netnih.gov For example, an acyl guanidine derivative with a pyrrolidine moiety showed high potency against BACE-1. nih.gov The pyrrolidine ring in some inhibitors has been shown to engage in pi-alkyl interactions with residues in the BACE-1 active site. nih.gov

LIM-kinase 1 (LIMK1): LIMK1 and its isoform LIMK2 are involved in regulating actin dynamics and are considered therapeutic targets for cancer and neurological disorders. acs.orgnih.gov Novel allosteric dual LIMK1/2 inhibitors based on a tetrahydropyrazolopyridinone scaffold have been discovered. acs.org Additionally, a covalent targeting strategy has been employed to develop a LIMK1 isoform-selective inhibitor by targeting a specific cysteine residue in the enzyme. bohrium.com

Arginase I and II: Arginase is an enzyme that plays a role in immune suppression within the tumor microenvironment, making it a target for cancer immunotherapy. acs.orgnih.gov Novel inhibitors of human arginase possessing a fused 5,5-bicyclic ring system have been designed. nih.gov In these inhibitors, the pyrrolidine ring nitrogen atom engages in a direct electrostatic interaction with an aspartate residue in the enzyme's active site. nih.gov

The table below summarizes the inhibitory activity of pyrrolidine-based compounds against various enzymes:

Pyrrolidine-based scaffolds have also been utilized to develop ligands for various receptors.

CC Chemokine Receptor 2 (CCR2): CCR2 is a G-protein coupled receptor involved in inflammatory and immune responses, making it a target for diseases like rheumatoid arthritis and multiple sclerosis. nih.govnih.gov Pyrrolone derivatives have been identified as intracellular allosteric modulators of CCR2. nih.govacs.org These compounds have been optimized to achieve excellent in vitro activities and have been shown to act as inverse agonists in CCR1, a closely related receptor. nih.govacs.org

Serotoninergic Receptors: Arylpiperazine-containing pyrrole (B145914) 3-carboxamide derivatives have been synthesized and evaluated as potential antidepressant compounds that target serotonin (B10506) receptors. nih.gov These compounds have been assayed for their binding affinity to the 5-HT₂A and 5-HT₂C receptors, as well as the serotonin transporter. nih.gov

The table below provides an overview of the activity of pyrrolidine-based compounds on specific receptors:

Modulation of Protein Aggregation (e.g., Amyloid-beta (Aβ) and Tau protein)

No published studies were found that specifically investigate the effects of 3-Amino-1-benzylpyrrolidine-3-carboxamide on the aggregation of amyloid-beta (Aβ) or tau proteins. Research in this area focuses on more complex derivatives rather than this specific intermediate.

Investigation of Specific Biological Activities in in vitro and in vivo (non-human) Research Models

Detailed investigations into the distinct biological activities of this compound itself are not available in the reviewed scientific literature.

Enzyme Inhibitory Potency and Selectivity Profiling

There is no available data on the enzyme inhibitory potency or selectivity profile of this compound.

Anti-aggregating Properties in Cellular Assays

No studies reporting the anti-aggregating properties of this compound in cellular assay models were identified.

Antioxidant Capacity and Free Radical Scavenging Activities

Information regarding the antioxidant capacity or free radical scavenging activity of this compound is not present in the available literature.

Metal-Chelating Properties

There are no findings from studies investigating the metal-chelating properties of this compound.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., HepG2, HeLa)

No data on the in vitro cytotoxicity of this compound against HepG2, HeLa, or any other cancer cell lines was found in the public domain.

Antimicrobial and Antifungal Evaluations

The pyrrolidine scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. researchgate.net Researchers have synthesized and evaluated numerous pyrrolidine derivatives, demonstrating their potential in combating various pathogens.

For instance, a study on 5-oxopyrrolidine derivatives led to the identification of compounds with significant antimicrobial activity. mdpi.com Specifically, compound 21 , which incorporates a 5-nitrothiophene substituent, showed promising and selective activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. mdpi.com Another investigation focused on new sulphonamide pyrolidine carboxamide derivatives, which were assessed for their antiplasmodial and antioxidant capabilities. plos.org In this study, sixteen new derivatives were found to be active against the malaria parasite at single-digit micromolar concentrations. plos.org

The thiazole (B1198619) nucleus, when incorporated into pyrrolidine structures, has also been associated with bactericidal and antifungal activities. researchgate.net The versatility of the pyrrolidine ring allows for the synthesis of diverse derivatives with a wide spectrum of antimicrobial actions. researchgate.net

Table 1: Examples of Antimicrobial Activity in Pyrrolidine Derivatives

| Compound Class/Derivative | Target Organism/Activity | Key Findings | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine derivatives (e.g., Compound 21) | Multidrug-resistant Staphylococcus aureus | Showed promising and selective antimicrobial activity. | mdpi.com |

| Sulphonamide pyrolidine carboxamide derivatives | Plasmodium falciparum (malaria) | Sixteen derivatives killed the parasite at single-digit micromolar concentrations. | plos.org |

| Pyrrolidine derivatives with a thiazole nucleus | Bacteria and Fungi | Known to possess bactericidal and antifungal activity. | researchgate.net |

Ligand Design and Optimization Strategies in Pre-clinical Research

The pyrrolidine ring is a highly valued scaffold in drug discovery due to its unique structural and physicochemical properties. nih.gov Its non-planar, sp3-hybridized nature allows for the creation of three-dimensional (3D) molecules that can effectively explore pharmacophore space. nih.gov

Rational Design Based on Structural Insights and Target Interactions

The rational design of pyrrolidine-based ligands heavily relies on understanding the influence of the ring's conformation and substituents on target binding. The stereochemistry of the pyrrolidine ring is a critical factor, as different stereoisomers and the spatial orientation of substituents can lead to vastly different biological profiles due to specific interactions with enantioselective proteins. nih.gov

Medicinal chemists leverage the conformational flexibility of the pyrrolidine ring, which can be controlled and "locked" by the appropriate choice of substituents. nih.gov This allows for the fine-tuning of the molecule's shape to fit a specific biological target. For example, in the development of pyrrolidine carboxamide analogues as potential agents for hepatocellular carcinoma, the nature of the amide and the length of the tether were identified as key determinants of anticancer activity. nih.gov This highlights a rational approach where specific structural elements are modified to enhance a desired biological effect. nih.gov

Similarly, the design of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease demonstrates a strategy focused on multitargeted profiling, where the scaffold is rationally modified to interact with several biological targets simultaneously. nih.gov

High-Throughput Screening (HTS) Hit Identification and Optimization

High-Throughput Screening (HTS) is a common strategy in drug discovery to identify "hit" compounds from large chemical libraries that exhibit activity against a specific biological target. While there is no public information available regarding HTS campaigns that have identified this compound as a hit, the pyrrolidine scaffold is frequently present in screening libraries due to its favorable drug-like properties. nih.gov

Once a pyrrolidine-containing hit is identified, the process of hit-to-lead optimization begins. This involves the synthesis of a focused library of analogues to improve potency, selectivity, and pharmacokinetic properties. For example, if a pyrrolidine derivative is identified as an anticonvulsant in an HTS campaign, medicinal chemists would systematically modify the substituents on the pyrrolidine ring to enhance its activity and reduce potential side effects. nih.gov This was exemplified in a study where two series of new pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their anticonvulsant properties, with initial screening performed using the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure tests. nih.gov

The optimization process is often guided by structure-activity relationship (SAR) studies, where the biological activity of each new analogue provides insights into the key structural features required for interaction with the target. This iterative process of design, synthesis, and testing is fundamental to advancing a hit compound through the pre-clinical drug discovery pipeline.

Conclusion and Future Research Directions

Summary of Key Research Advances on 3-Amino-1-benzylpyrrolidine-3-carboxamide and Analogues

While direct research on this compound is not extensively published, significant progress has been made in the synthesis and evaluation of its structural analogues. These related compounds, which share core structural motifs such as the pyrrolidine (B122466) ring, the benzyl (B1604629) group, or the amino-carboxamide functionality, have been investigated for a wide range of therapeutic applications. The primary research thrust has been in exploring their potential as anticancer, antibacterial, and neuroprotective agents.

Analogues incorporating a 3-amino-carboxamide moiety on different heterocyclic scaffolds have demonstrated notable biological activities. For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been identified as having potent anti-proliferative effects against certain cancer cell lines. mdpi.com Similarly, a series of 3-amino-N-phenyl-1H-indazole-1-carboxamides showed interesting antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov The modification of the core scaffold while retaining the amino-carboxamide group appears to be a fruitful strategy for discovering novel anticancer agents.

In the realm of anti-infective agents, 3-amino-substituted analogues of fusidic acid have been synthesized and shown to possess membrane-active antibacterial properties. nih.gov Furthermore, 3-substituted N-benzylpyrazine-2-carboxamide derivatives have been evaluated for their antimycobacterial and antibacterial potential. mdpi.com These studies highlight the versatility of the amino-carboxamide group in conferring antimicrobial activity.

The 1-benzylpyrrolidine (B1219470) core, a key feature of the title compound, has been utilized in the development of multifunctional agents for neurodegenerative diseases. Research into 1-benzylpyrrolidine-3-amine-based compounds has revealed their potential as butyrylcholinesterase inhibitors with additional anti-aggregating, antioxidant, and metal-chelating properties, which are all relevant to the complex pathology of Alzheimer's disease. nih.gov Derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to the nootropic agent nebracetam, are also being explored for their cognitive-enhancing effects. uran.ua

The following table summarizes the key research findings on various analogues of this compound:

Table 1: Summary of Research on Analogues| Analogue Class | Core Structure | Therapeutic Area | Key Findings |

|---|---|---|---|

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Thieno[2,3-b]pyridine | Anticancer | Potent anti-proliferative activity against specific cancer cell lines. mdpi.com |

| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | Indazole | Anticancer | Demonstrated broad antiproliferative activity against numerous human cancer cell lines. nih.gov |

| 3-Amino-substituted fusidic acid analogues | Fusidane | Antibacterial | Exhibit membrane-active antibacterial effects. nih.gov |

| 1-Benzylpyrrolidine-3-amine derivatives | Benzylpyrrolidine | Neuroprotection | Act as multifunctional agents against Alzheimer's disease by inhibiting butyrylcholinesterase and exhibiting other beneficial properties. nih.gov |

| 4-(Aminomethyl)-1-benzylpyrrolidin-2-one derivatives | Benzylpyrrolidin-2-one | Nootropic | Investigated for potential cognitive-enhancing effects, similar to nebracetam. uran.ua |

| 3-Substituted N-benzylpyrazine-2-carboxamides | Pyrazine (B50134) | Anti-infective | Evaluated for antimycobacterial and antibacterial activities. mdpi.com |

| N-Substituted 3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acids | Pyrrolidine-3-carboxylic acid | Enzyme Inhibition | Potent inhibitors of human arginase I and II. researchgate.net |

| 3-Amino-1,2,4-triazole derivatives | 1,2,4-Triazole | Anticancer | Show potential as anticancer compounds with antiangiogenic activity. nih.gov |

Identification of Remaining Research Gaps and Challenges

The most significant research gap is the lack of published studies focusing specifically on the synthesis, characterization, and biological evaluation of this compound. While the patent literature describes methods for preparing related 3-amino-1-benzylpyrrolidines, the specific carboxamide derivative remains largely unexplored in academic research. google.com This absence of direct data means that its physicochemical properties, pharmacological profile, and potential therapeutic applications are currently unknown.

A major challenge lies in predicting the biological activity of this compound based on its analogues. The diverse range of activities observed for related compounds—spanning from anticancer and antibacterial to neuroprotective effects—makes it difficult to hypothesize a specific therapeutic target or application. The biological effects of these analogues are often highly dependent on the nature and substitution pattern of the core heterocyclic scaffold. Therefore, direct extrapolation of the activities of thienopyridines, indazoles, or fusidic acid derivatives to a pyrrolidine core may not be straightforward.

Furthermore, the structure-activity relationships (SAR) established for the analogue series may not be directly transferable. For example, the key interactions that drive the antiproliferative activity of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines are likely different from the factors governing the butyrylcholinesterase inhibition by 1-benzylpyrrolidine-3-amine derivatives. mdpi.comnih.gov Understanding the SAR for this compound will require its synthesis and systematic biological screening.

Another challenge is the potential for stereoisomerism in this compound at the 3-position of the pyrrolidine ring. The synthesis would likely result in a racemic mixture, and the separation and independent biological evaluation of the enantiomers would be crucial, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Potential Avenues for Future Academic Inquiry and Innovation

The existing research on analogues of this compound provides a strong rationale for its investigation as a novel chemical entity. Future academic inquiry could proceed along several promising avenues:

Synthesis and Characterization: The first logical step is the development of a robust and efficient synthetic route to this compound. This would involve the synthesis of the 3-amino-3-carboxylic acid pyrrolidine precursor, followed by amidation. Detailed structural characterization using modern analytical techniques (NMR, MS, X-ray crystallography) would be essential to confirm the structure and stereochemistry of the final compound.

Broad Biological Screening: Given the diverse activities of its analogues, this compound should be subjected to a broad-based biological screening program. This could include assays for:

Anticancer activity: Screening against a panel of human cancer cell lines, similar to the approach used for the indazole and thienopyridine analogues. mdpi.comnih.gov

Antibacterial and antifungal activity: Evaluation against a range of pathogenic bacteria and fungi, inspired by the findings for fusidic acid and pyrazine carboxamide analogues. nih.govmdpi.com

Neuropharmacological activity: Assessing its potential to modulate key targets in neurodegenerative diseases, such as cholinesterases, beta-secretase, and protein aggregation, following the precedent set by other benzylpyrrolidine derivatives. nih.gov

Enzyme inhibition: Testing against enzymes like arginase, given the potent inhibitory activity of related pyrrolidine-3-carboxylic acid derivatives. researchgate.net

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Following the initial biological evaluation, a medicinal chemistry program could be initiated to synthesize a library of analogues. This would allow for the systematic exploration of the SAR. Key modifications could include:

Substitution on the benzyl group to probe the impact of electronic and steric factors.

Modification of the carboxamide group to explore different amides and esters.

Introduction of substituents on the pyrrolidine ring to investigate the influence of stereochemistry and additional functional groups.

Computational and Mechanistic Studies: In parallel with synthetic and biological work, computational modeling and docking studies could be employed to predict potential biological targets and guide the design of more potent and selective analogues. For any confirmed biological activity, detailed mechanistic studies would be necessary to elucidate the mode of action at the molecular and cellular levels.

By pursuing these research directions, the scientific community can close the existing knowledge gap surrounding this compound and potentially uncover a new class of compounds with valuable therapeutic properties.

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-1-benzylpyrrolidine-3-carboxamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. A common approach includes:

- Step 1 : Benzylation of pyrrolidine using benzyl halides under basic conditions to introduce the benzyl group.

- Step 2 : Introduction of the carboxamide group via coupling reactions (e.g., using carbodiimide reagents like EDC/HOBt).

- Step 3 : Amination at the 3-position using NH3 or protected amine reagents.

Purity optimization requires chromatography (e.g., flash column or HPLC) and recrystallization. Reaction progress should be monitored via TLC or LC-MS. Post-synthesis, ensure removal of residual solvents (e.g., via vacuum drying) and byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Confirm structural integrity (e.g., benzyl proton peaks at ~7.3 ppm, pyrrolidine ring protons at 2.5–3.5 ppm).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Assess purity (>95% required for biological assays).

- X-ray Crystallography (if crystals form): Resolve stereochemistry and confirm 3D conformation.

Document all spectral data and compare with literature values to validate identity .

Advanced Research Questions

Q. How does stereochemistry at the 3-amino position influence biological activity, and how can enantiomeric purity be validated?

Methodological Answer: The 3-amino group’s configuration (R/S) significantly impacts binding affinity to biological targets (e.g., enzymes or receptors). To validate enantiomeric purity:

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases.

- Optical Rotation : Compare observed [α]D with literature values for enantiopure standards.

Biological assays (e.g., enzyme inhibition) should be conducted separately for each enantiomer to quantify stereospecific effects. For example, (R)-enantiomers may show 10–100x higher affinity than (S) in certain receptor models .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC50 values)?

Methodological Answer: Contradictions often arise from differences in:

- Compound Purity : Re-test batches with LC-MS and NMR to exclude impurities.

- Assay Conditions : Standardize buffer pH, temperature, and cofactors (e.g., Mg²⁺ for kinase assays).

- Cell Line Variability : Use isogenic cell lines and validate target expression via Western blot.

Publish raw data (e.g., dose-response curves) and statistical analyses (e.g., ANOVA with post-hoc tests) to enhance reproducibility .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes to proteins (e.g., GPCRs or kinases).

- MD Simulations : Run 100+ ns simulations in GROMACS to assess binding stability.

- QSAR Models : Corporate substituent effects (e.g., benzyl vs. substituted benzyl groups) to predict activity trends.

Validate predictions with experimental binding assays (e.g., SPR or ITC) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

- Core Modifications : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess steric/electronic effects.

- Amino Group Derivatization : Introduce acyl or sulfonyl groups to modulate solubility and bioavailability.

- Bioisosteric Replacement : Substitute carboxamide with urea or thiourea to enhance hydrogen bonding.

Test derivatives in parallel using high-throughput screening (HTS) and prioritize hits based on potency (IC50) and selectivity (e.g., >50x vs. off-targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.